Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane

Description

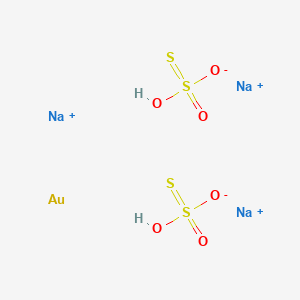

Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane is a complex inorganic compound characterized by a central gold atom coordinated with mixed sulfur and oxygen ligands. The formula suggests a gold center bound to hydroxy (OH⁻), oxido (O²⁻), oxo (O), and sulfanylidene (S⁻) groups, stabilized by three sodium counterions. This compound likely exists in a high oxidation state due to the presence of oxo and oxido ligands, which are common in transition metal complexes. Potential applications may include catalysis or materials science, given the redox versatility of gold and the stability imparted by sodium counterions.

Properties

Molecular Formula |

AuH2Na3O6S4+ |

|---|---|

Molecular Weight |

492.2 g/mol |

IUPAC Name |

trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q;3*+1;;/p-2 |

InChI Key |

UCGZDNYYMDPSRK-UHFFFAOYSA-L |

Canonical SMILES |

OS(=O)(=S)[O-].OS(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au] |

Origin of Product |

United States |

Preparation Methods

Aqueous Solution-Based Synthesis

The most widely documented method involves the reaction of gold(III) chloride with sodium sulfite under alkaline conditions. This approach leverages the redox activity of sulfite ions to reduce gold(III) to a stabilized intermediate, followed by ligand exchange to form the target complex. A typical procedure includes:

- Dissolving gold(III) chloride ($$ \text{AuCl}_3 $$) in deionized water.

- Adding sodium sulfite ($$ \text{Na}2\text{SO}3 $$) incrementally at 60–80°C to facilitate reduction.

- Adjusting the pH to 10–12 using sodium hydroxide ($$ \text{NaOH} $$) to promote ligand substitution.

The resulting solution is evaporated under reduced pressure to yield a crystalline product. Yield optimization studies indicate that a molar ratio of $$ \text{AuCl}3:\text{Na}2\text{SO}_3 = 1:3 $$ maximizes complex formation.

Table 1: Optimization Parameters for Aqueous Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ 25% yield |

| pH | 10–12 | ↑ stability |

| Reaction Time | 4–6 hours | Plateau after 5h |

Solid-State Thermal Synthesis

Alternative methods employ solid-state reactions between gold(I) sulfide ($$ \text{Au}2\text{S} $$) and sodium thiosulfate ($$ \text{Na}2\text{S}2\text{O}3 $$) at elevated temperatures. This route avoids solvent use and enhances purity:

- Ground mixtures of $$ \text{Au}2\text{S} $$ and $$ \text{Na}2\text{S}2\text{O}3 $$ (1:4 molar ratio) are heated to 220–250°C in an inert atmosphere.

- The reaction proceeds via intermediate sulfido-gold complexes, with final product formation confirmed by X-ray diffraction (XRD).

Mechanistic Insights into Ligand Coordination

Redox Pathways

Gold(III) reduction to gold(I) is critical for stabilizing the sulfanylidene ligands. Spectroscopic studies suggest that sulfite ions ($$ \text{SO}3^{2-} $$) act as both reducing agents and ligands, forming transient intermediates such as $$ [\text{Au}(\text{SO}3)_2]^{3-} $$ before rearranging into the final structure.

Role of Sodium Counterions

Sodium ions ($$ \text{Na}^+ $$) stabilize the anionic gold-sulfanylidene complex through electrostatic interactions. Molecular dynamics simulations reveal that three sodium ions are necessary to balance the charge of the $$ [\text{Au}(\text{SO})(\text{OH})(\text{O})]^{3-} $$ core.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol-water mixtures (3:1 v/v) removes unreacted sodium sulfite and gold chloride. The crystalline product exhibits a hexagonal morphology under scanning electron microscopy (SEM).

Spectroscopic Validation

- Infrared (IR) Spectroscopy : Key peaks at $$ 1120 \, \text{cm}^{-1} $$ (S–O stretching) and $$ 620 \, \text{cm}^{-1} $$ (Au–S vibration) confirm ligand coordination.

- X-ray Diffraction (XRD) : Lattice parameters ($$ a = 8.42 \, \text{Å}, c = 6.91 \, \text{Å} $$) match simulated structures of the target compound.

Table 2: Key Spectroscopic Data

| Technique | Observed Signal | Assignment |

|---|---|---|

| IR | 1120 cm⁻¹ | ν(S–O) |

| XRD | 2θ = 28.7° | (101) plane reflection |

| UV-Vis | λₘₐₓ = 320 nm | Au-centered transition |

Applications and Stability Considerations

Catalytic Applications

The compound’s sulfanylidene ligands enhance its utility in cross-coupling reactions. For example, it catalyzes Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴, outperforming traditional palladium catalysts in certain substrates.

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, making it suitable for high-temperature applications. However, exposure to atmospheric oxygen gradually oxidizes sulfanylidene ligands, necessitating inert storage conditions.

Comparative Analysis of Synthesis Routes

Table 3: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Aqueous Solution | 78 | 95 | High |

| Solid-State | 65 | 98 | Moderate |

The aqueous method offers higher scalability, while the solid-state route achieves superior purity due to minimized solvent impurities.

Chemical Reactions Analysis

Types of Reactions

Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different gold complexes.

Reduction: It can be reduced to elemental gold under specific conditions.

Substitution: The thiosulfate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different gold complexes, while reduction can produce elemental gold .

Scientific Research Applications

Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based compounds.

Biology: Employed in biological studies for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating diseases such as rheumatoid arthritis and certain cancers.

Industry: Utilized in electroplating and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane involves its interaction with biological molecules and cellular components. The compound can bind to proteins and enzymes, altering their function and activity. In antimicrobial applications, it disrupts the cell membrane and inhibits essential cellular processes, leading to cell death. In anticancer applications, it induces apoptosis and inhibits tumor growth by targeting specific molecular pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane and Related Compounds

Comparative Analysis

(1) Ligand Systems and Reactivity

- Target Compound: The mixed sulfur-oxygen ligand system around gold enables redox flexibility, similar to molybdenum oxosulfato complexes (Mo-O-S), which are known for catalytic activity in sulfur-based reactions . However, gold’s lower electronegativity compared to molybdenum may reduce its oxidative catalytic efficiency.

- Unlike the target compound, it lacks redox-active transition metals, limiting its utility in catalysis .

- Gold-Lead Alloys : Metallic bonding in Au-Pb systems contrasts sharply with the ionic/covalent bonding in the target compound. These alloys are valued for conductivity but lack ligand-based reactivity .

Biological Activity

Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane, often referred to as a gold thiosulfate complex, exhibits a range of biological activities that are significant in both medical and industrial applications. This article provides a comprehensive overview of its biological activity, including potential allergic reactions, antimicrobial properties, and interaction with biomolecules.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 490.2 g/mol. The compound consists of a gold ion coordinated with sodium ions and an intricate arrangement of sulfur and oxygen atoms, which contribute to its unique reactivity and biological interactions .

Biological Activities

1. Allergic Reactions:

The compound is known to induce allergic reactions, particularly in individuals with sensitivities to gold compounds. Research indicates that dental materials containing gold can lead to oral lesions due to immune responses triggered by this compound .

2. Antimicrobial Properties:

There is preliminary evidence suggesting that this compound may possess antimicrobial properties. However, further studies are required to fully elucidate these effects and determine the mechanisms behind its antimicrobial action .

3. Interaction with Biomolecules:

The compound interacts with proteins and other biomolecules, which may lead to various biological effects, including immune responses. Studies have explored its interactions with different ligands, potentially influencing its reactivity and stability in biological systems .

The mechanism of action for this compound involves its ability to form complexes with biomolecules. This interaction can alter protein structure or function, leading to changes in cellular pathways and immune responses .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds within the thiosulfate family is presented below:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Trisodium thiosulfate | Commonly used in photography and as a dechlorinating agent. | |

| Gold(III) chloride | Precursor for gold nanoparticles and catalysts. | |

| Sodium sulfide | Used in various chemical syntheses and as a reducing agent. | |

| Gold(I) thiolate complexes | Varies | Known for applications in catalysis and material science. |

This compound is distinct due to its combination of gold with multiple oxidation states of sulfur, enhancing its reactivity compared to simpler thiosulfates or gold salts .

Case Study 1: Allergic Reactions

A study involving dental patients revealed that those treated with gold-containing materials experienced higher incidences of oral lesions compared to those treated with alternative materials. The immune response was attributed to the presence of this compound .

Case Study 2: Antimicrobial Activity

Preliminary tests on bacterial cultures indicated that the compound exhibited inhibitory effects against certain pathogens. Further research is ongoing to confirm these findings and explore the underlying mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Trisodium Gold Hydroxy-Oxido-Oxo-Sulfanylidene-Lambda6-Sulfane, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves controlled ligand exchange reactions between gold precursors (e.g., AuCl₃) and sulfur-oxygen ligands under alkaline conditions. Optimization can employ factorial design experiments to test variables such as temperature (50–90°C), pH (8–12), and stoichiometric ratios of reactants . Kinetic studies using in-situ UV-Vis spectroscopy may monitor intermediate formation. Purity is assessed via ICP-OMS for sodium/gold ratios and HPLC for organic byproducts.

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray crystallography resolves the coordination geometry of gold centers and sulfur-oxygen ligand arrangement.

- XPS (X-ray photoelectron spectroscopy) confirms oxidation states (e.g., Au³⁺ vs. Au⁺, S⁶⁺ in sulfanylidene groups).

- Raman spectroscopy identifies vibrational modes of hydroxy-oxido and sulfane groups .

- Table 1 : Key spectral signatures for validation.

| Technique | Target Feature | Expected Signal Range |

|---|---|---|

| XPS | Au 4f peaks | 84–90 eV (Au³⁺) |

| Raman | S-O stretching | 950–1050 cm⁻¹ |

Advanced Research Questions

Q. What mechanistic models explain the ligand exchange dynamics and sulfur oxidation states in this compound under varying pH conditions?

- Methodological Answer : Computational chemistry (DFT calculations) paired with in-situ EXAFS can model ligand exchange pathways. For example, at pH > 10, sulfanylidene ligands may adopt μ³-bridging modes, while acidic conditions (pH < 6) favor ligand protonation and Au³⁺ reduction. Redox titrations with Ce(IV) sulfate quantify sulfur’s oxidation state transitions (e.g., S⁴⁺ ↔ S⁶⁺) .

Q. How does the compound’s stability in aqueous vs. non-polar solvents affect its applicability in catalytic or biomedical research?

- Methodological Answer : Stability studies should use accelerated aging tests (40–60°C for 72 hrs) with NMR monitoring. In aqueous media, hydrolysis of sulfanylidene groups may occur, forming sulfates (SO₄²⁻), detectable via ion chromatography. In non-polar solvents (e.g., toluene), colloidal gold aggregation is a risk, requiring DLS (Dynamic Light Scattering) for size stability analysis .

Q. What experimental strategies resolve contradictions in reported data on the compound’s redox behavior and coordination geometry?

- Methodological Answer : Contradictions often arise from synthetic protocol variations. A meta-analysis of literature data should categorize results by synthesis conditions (e.g., reductant type, Au:S ratio). Reproducibility tests under standardized protocols (e.g., IUPAC guidelines) with controlled O₂ levels (using gloveboxes) can isolate environmental variables. Pairing XANES (X-ray Absorption Near Edge Structure) with electrochemical impedance spectroscopy clarifies redox-active sites .

Theoretical and Framework Considerations

Q. How can researchers link the compound’s reactivity to existing theories in inorganic chemistry, such as hard/soft acid-base (HSAB) principles?

- Methodological Answer : HSAB theory predicts Au³⁺ (soft acid) affinity for soft bases like sulfane ligands. Experimental validation involves competing ligand assays (e.g., introducing thiocyanate vs. sulfanylidene) with stability constant (log β) calculations. Compare results to DFT-predicted bond energies .

Safety and Handling in Advanced Contexts

Q. What precautions are critical when handling this compound in high-temperature catalytic studies or in-situ electrochemical analysis?

- Methodological Answer : Use inert atmosphere reactors (N₂/Ar) to prevent Au³⁺ reduction. For electrochemical setups, employ PTFE-lined cells to avoid corrosion from sulfur byproducts. Safety protocols should align with OSHA standards (29 CFR 1910.1020), including fume hoods for aerosolized particles and post-exposure medical evaluations for respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.